N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide
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Overview
Description
“N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol . The yield of these reactions can be up to 95% .Molecular Structure Analysis
The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide” is characterized by the presence of a 1,3,4-thiadiazole ring . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide” include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride, followed by cyclization with thiourea .Scientific Research Applications
Antimicrobial Activity
The synthesis of 1,3,4-thiadiazole derivatives involving this compound has been explored for its antimicrobial potential. Researchers have designed and synthesized these derivatives using starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The resulting compounds were characterized by various techniques, including NMR, IR, and MS. Notably, some of these derivatives demonstrated superior antimicrobial activity against E. coli , B. mycoides , and C. albicans .
Anti-Inflammatory Properties
While not directly studied for anti-inflammatory effects, it’s worth noting that certain derivatives of 1,3,4-thiadiazoles have exhibited promising results. Further investigation could explore the potential of our compound in modulating inflammatory responses .
Anticancer Activity
Although specific studies on our compound are scarce, related 1,3,4-thiadiazole derivatives have been evaluated for anticancer properties. For instance, modifications involving furan or thiophene rings led to increased in vitro anticancer activity compared to the standard drug Adriamycin .
Cytotoxic Effects
In cell-based assays, researchers have assessed the cytotoxic effects of similar compounds on leukemia cell lines (e.g., K562 CML , Jurkat , and MT-2 ) and the HeLa human cervical carcinoma cell line. Our compound’s derivatives could potentially exhibit cytotoxicity .
Antifungal Potential
Although not directly tested, 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have shown antifungal activity against clinical isolates of Candida albicans . Variations in substituents at the C-2 position of the thiadiazole ring influenced their antifungal efficacy .
Chemical Reactivity and Synthesis
Beyond biological applications, 1,3,4-thiadiazoles are versatile in synthetic chemistry. They can be formed via reactions of hydrazonoyl halides with various reagents, including potassium thiocyanate, thiosemicarbazide, and carbon disulfide. These reactions yield diverse nitrogen-, oxygen-, sulfur-, and selenium-containing compounds .
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to exhibit a wide range of biological activities . They have been synthesized and tested against various targets, including E. coli, B. mycoides, and C. albicans .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways . For instance, they can inhibit the growth of certain cell lines , or they can inhibit specific biochemical pathways .
Biochemical Pathways
Some thiadiazole derivatives have been reported to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8-15-16-13(19-8)14-12(17)11-7-6-9-4-2-3-5-10(9)18-11/h2-5,11H,6-7H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERNNDLNHJIBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide |
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